molecular formula C26H25NO4 B11387076 2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11387076
M. Wt: 415.5 g/mol
InChI Key: KZLBOAPTXRNDJX-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a furochromene core with various substituents, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: Substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the piperidin-1-yl group.

    6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the dimethyl groups.

Uniqueness

The presence of both the piperidin-1-yl group and the dimethyl groups in 2,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one makes it unique compared to similar compounds. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

2,5-dimethyl-6-(2-oxo-2-piperidin-1-ylethyl)-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H25NO4/c1-16-19-13-21-23(30-17(2)25(21)18-9-5-3-6-10-18)15-22(19)31-26(29)20(16)14-24(28)27-11-7-4-8-12-27/h3,5-6,9-10,13,15H,4,7-8,11-12,14H2,1-2H3

InChI Key

KZLBOAPTXRNDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)N5CCCCC5

Origin of Product

United States

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